![molecular formula C46H48Br2N4O4S B12675234 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate CAS No. 85283-91-6](/img/structure/B12675234.png)
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and a benzo[cd]indolium core, which is further substituted with a diethylaniline moiety The sulfate group is present as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline typically involves multiple steps. One common synthetic route starts with the preparation of 6-bromo-1-ethylbenz[cd]indol-2(1H)-one. This intermediate can be synthesized through the bromination of 1-ethylbenz[cd]indol-2(1H)-one using bromine in an appropriate solvent .
The next step involves the quaternization of the indole nitrogen with an ethylating agent, such as ethyl iodide, under basic conditions to form the quaternary ammonium salt . The final step includes the coupling of the quaternary ammonium salt with N,N-diethylaniline in the presence of a suitable catalyst, followed by the addition of sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets within cells. One of the primary targets is the lysosome, where the compound accumulates and induces autophagy and apoptosis in cancer cells . The compound’s ability to target lysosomes is attributed to its structural features, which facilitate its uptake by the polyamine transporter localized in lysosomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1-ethylbenz[cd]indol-2(1H)-one: A precursor in the synthesis of the target compound.
6-bromo-2-[4-(diethylamino)phenyl]-1-ethylbenz[cd]indolium acetate: A structurally similar compound with different counterions.
Uniqueness
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target lysosomes and induce autophagy and apoptosis in cancer cells sets it apart from other similar compounds .
Propriétés
Numéro CAS |
85283-91-6 |
|---|---|
Formule moléculaire |
C46H48Br2N4O4S |
Poids moléculaire |
912.8 g/mol |
Nom IUPAC |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate |
InChI |
InChI=1S/2C23H24BrN2.H2O4S/c2*1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5(2,3)4/h2*7-15H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
UDBRTIHODIYRRP-UHFFFAOYSA-L |
SMILES canonique |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


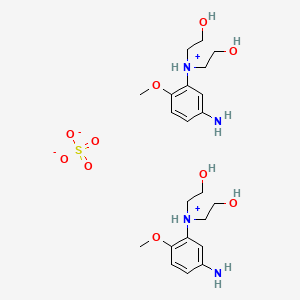


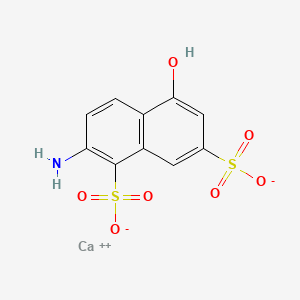
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
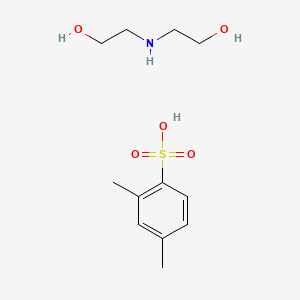

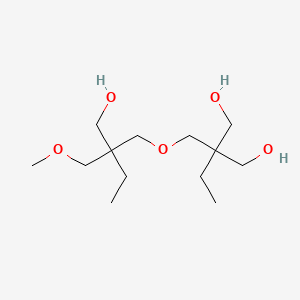
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
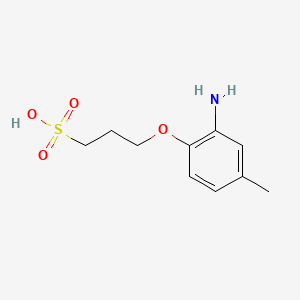
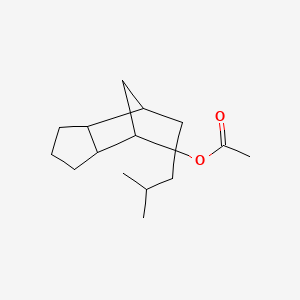
![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
